
N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of drugs known as soluble guanylate cyclase (sGC) activators, which have been shown to have a variety of effects on the cardiovascular system and other physiological processes.
作用机制
The primary mechanism of action of N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 is its ability to activate sGC, an enzyme that plays a key role in regulating the production of cyclic guanosine monophosphate (cGMP). By increasing the levels of cGMP in the body, N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 can help to relax blood vessels, improve blood flow, and reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 has a number of biochemical and physiological effects, including the ability to improve endothelial function, reduce pulmonary artery pressure, and improve cardiac output. Additionally, N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of a variety of conditions.
实验室实验的优点和局限性
One of the main advantages of N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 is its specificity for sGC, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, there are also some limitations to its use in lab experiments, including the need for specialized equipment and expertise, as well as the potential for off-target effects.
未来方向
There are a number of promising directions for future research on N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 and other sGC activators. Some potential areas of focus include the development of more potent and selective compounds, the investigation of new therapeutic applications, and the exploration of combination therapies that may enhance the efficacy of these drugs. Additionally, further research is needed to fully understand the mechanisms of action of sGC activators and their potential effects on various physiological processes.
Conclusion:
In conclusion, N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 is a promising compound with a variety of potential therapeutic applications. While there are still many questions to be answered about its mechanisms of action and potential side effects, the results of early studies suggest that it may be a useful tool in the treatment of a variety of conditions. Further research is needed to fully understand the potential benefits and limitations of this compound, but the future looks bright for sGC activators and their potential to improve human health.
合成方法
N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the synthesis of this compound requires specialized equipment and expertise.
科学研究应用
N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 has been the subject of numerous scientific studies over the past several years, with researchers investigating its potential therapeutic applications in a variety of contexts. Some of the most promising areas of research include the treatment of pulmonary hypertension, heart failure, and other cardiovascular conditions.
属性
IUPAC Name |
N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-5-18(4,12-19)20-17(22)15-6-8-16(9-7-15)26(23,24)21-10-13(2)25-14(3)11-21/h6-9,13-14H,5,10-11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBVCPIHAIHIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

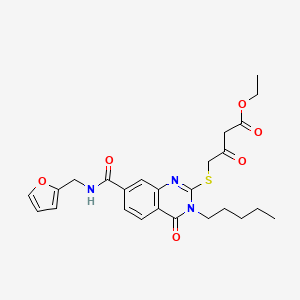

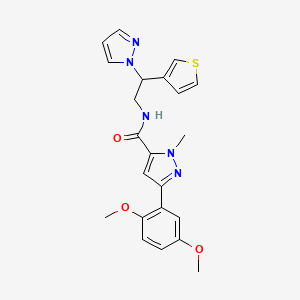
![2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2955999.png)
![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B2956002.png)
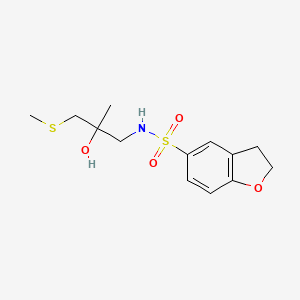
![2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-nitrophenyl)-](/img/structure/B2956007.png)
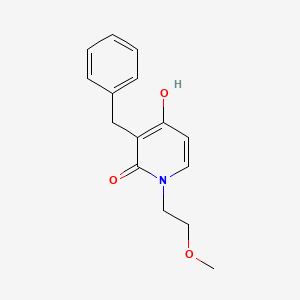
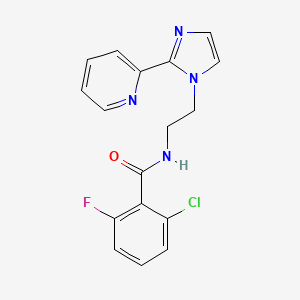

![N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine](/img/structure/B2956011.png)
![2-[4-(4-Fluorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2956013.png)
amine](/img/structure/B2956015.png)
